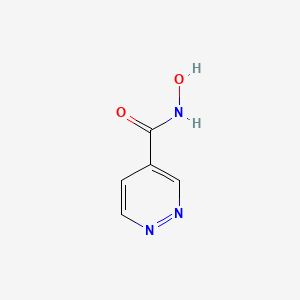

N-hydroxypyridazine-4-carboxamide

Description

N-Hydroxypyridazine-4-carboxamide is a hydroxamic acid derivative characterized by a pyridazine core substituted with a carboxamide group and a hydroxylamine moiety (-NHOH) at the N-position. Its molecular structure enables strong metal-chelating properties, particularly through the hydroximato-O,O-bidentate coordination mode, which is critical in forming complexes with transition metals and organoantimony species .

Properties

Molecular Formula |

C5H5N3O2 |

|---|---|

Molecular Weight |

139.11 g/mol |

IUPAC Name |

N-hydroxypyridazine-4-carboxamide |

InChI |

InChI=1S/C5H5N3O2/c9-5(8-10)4-1-2-6-7-3-4/h1-3,10H,(H,8,9) |

InChI Key |

CMQMKHLYZDAEDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=NC=C1C(=O)NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxypyridazine-4-carboxamide typically involves the reaction of pyridazine derivatives with hydroxylamine under specific conditions. One common method is the condensation of pyridazine-4-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for N-hydroxypyridazine-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-hydroxypyridazine-4-carboxamide .

Chemical Reactions Analysis

Types of Reactions: N-hydroxypyridazine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products:

Oxidation: N-hydroxypyridazine-4-carboxamide N-oxide.

Reduction: N-hydroxy-4-aminopyridazine.

Substitution: Various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

Therapeutic Potential

N-Hydroxypyridazine-4-carboxamide has been explored for various therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Research indicates that compounds in this class can act as antagonists of orexin receptors, which are implicated in several conditions such as:

- Pain Management : Effective for treating post-operative pain, neuralgia, and conditions related to visceral pain like irritable bowel syndrome .

- Sleep Disorders : Potential use in managing sleep apnea, narcolepsy, insomnia, and jet lag syndrome .

- Neurodegenerative Disorders : Investigated for efficacy in diseases involving orexin receptor dysfunction, including epilepsy and other neurodegenerative conditions .

Case Studies and Experimental Findings

Several studies have documented the efficacy of N-hydroxypyridazine-4-carboxamide in preclinical models:

- Pain Models : In animal models simulating chronic pain conditions, administration of N-hydroxypyridazine-4-carboxamide resulted in significant pain relief compared to control groups .

- Sleep Studies : Trials assessing its effects on sleep disorders showed improvements in sleep quality and reduction in wakefulness after sleep onset when administered to subjects with insomnia .

Mechanism of Action

The mechanism of action of N-hydroxypyridazine-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with nucleic acids and proteins, affecting various cellular pathways and processes . The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Research Findings and Implications

Recent studies highlight N-hydroxypyridazine-4-carboxamide’s role in addressing antimony-resistant leishmaniasis by cheating Sb³⁺ ions in parasitic enzymes . In contrast, piperazine carboxamides are being optimized for CNS drug delivery due to their blood-brain barrier permeability . The alkoxychloro derivative’s regioselectivity has implications for designing herbicides with reduced off-target effects .

Biological Activity

N-Hydroxypyridazine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, mechanisms of action, and biological evaluations of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

N-Hydroxypyridazine-4-carboxamide is characterized by its planar structure, which facilitates interactions with biological targets. The synthesis typically involves the reaction of 4-pyridinecarboxylic acid with hydroxylamine, yielding the compound with a high purity and yield . The general reaction scheme can be summarized as follows:

- Dissolve 4-pyridinecarboxylic acid in methanol.

- Add concentrated sulfuric acid dropwise, stirring and refluxing for several hours.

- Neutralize the solution and extract with diethyl ether.

- React the resulting methyl ester with hydroxylamine hydrochloride in the presence of sodium hydroxide.

- Acidify the mixture to precipitate N-hydroxypyridazine-4-carboxamide.

The biological activity of N-hydroxypyridazine-4-carboxamide is primarily attributed to its ability to interact with various biological macromolecules. Notably, it has been shown to inhibit key enzymes involved in metabolic pathways, including:

- HIV Integrase : The compound exhibits inhibitory effects on HIV integrase through metal chelation mechanisms, which are crucial for viral replication .

- Tyrosinase : It also acts as a competitive inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis, demonstrating potential applications in cosmetic formulations .

Biological Evaluations

Numerous studies have assessed the biological activity of N-hydroxypyridazine-4-carboxamide and its derivatives. Below is a summary of findings from selected studies:

Case Studies

- Antiviral Activity : A study focused on the antiviral properties of N-hydroxypyridazine-4-carboxamide derivatives revealed their ability to inhibit HIV replication effectively. The most potent derivative demonstrated an EC50 value of 10 µM against HIV reverse transcriptase-associated RNase H activity, suggesting its potential for further development as an antiviral agent .

- Cosmetic Applications : Research into the anti-tyrosinase activity highlighted that N-hydroxypyridazine-4-carboxamide could serve as a novel skin-lightening agent due to its ability to inhibit melanin production. The kinetic studies indicated that it acts competitively at the active site of tyrosinase, making it a promising candidate for cosmetic formulations aimed at reducing hyperpigmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.